A Technical Guide to 5-Cyanoindole-1-acetic acid: Properties, Synthesis, and Research Perspectives
A Technical Guide to 5-Cyanoindole-1-acetic acid: Properties, Synthesis, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyanoindole-1-acetic acid (CAS No. 202124-67-2) is a specialized organic compound that merges the structural features of the pharmacologically significant 5-cyanoindole core with an N-acetic acid substituent.[1] While direct research on this specific molecule is nascent, its constituent parts point toward a high potential for applications in medicinal chemistry and drug discovery. The 5-cyanoindole moiety is a critical building block in the synthesis of Vilazodone, an antidepressant agent, highlighting its value as a pharmacophore.[2][3] Concurrently, the indole-acetic acid scaffold is well-known in biology, most notably as the plant hormone auxin, and has been investigated for its effects in mammalian systems, including cytotoxicity.[4][5] This guide provides a comprehensive technical overview of 5-Cyanoindole-1-acetic acid, including its physicochemical properties, a proposed synthetic pathway, analytical characterization methods, and a discussion of its potential biological relevance and future research applications based on the established roles of its structural analogs.
Physicochemical Properties and Handling
5-Cyanoindole-1-acetic acid is a derivative of indole, characterized by a nitrile group at the 5-position and an acetic acid group attached to the indole nitrogen. These features dictate its chemical reactivity, solubility, and potential biological interactions.
A summary of the primary physicochemical data for 5-Cyanoindole-1-acetic acid is presented below.
| Property | Value | Source |
| CAS Number | 202124-67-2 | [1][6] |
| Molecular Formula | C₁₁H₈N₂O₂ | [1][6] |
| Molecular Weight | 200.19 g/mol | [1][6] |
| Physical Form | White to Yellow Solid | [6] |
| Purity | Typically ≥95-97% | [1][6] |
| Boiling Point | 468.6°C at 760 mmHg (Predicted) | [1] |
| Storage | Sealed in a dry environment, 2-8°C or Room Temperature | [6] |
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Solubility: Based on its structural components, solubility is predicted to be poor in water. The parent compound, 5-cyanoindole, is reported to be soluble in organic solvents like methanol, chloroform, and hexane, while being insoluble in water.[7][8] The addition of the carboxylic acid group may slightly increase aqueous solubility, particularly in basic solutions where a carboxylate salt can form. For experimental purposes, polar organic solvents such as DMSO and DMF are recommended for creating stock solutions, similar to other indole-acetic acid derivatives.[9]
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Stability: The compound should be stored in a dry, sealed container to prevent hydrolysis of the nitrile group. Indole derivatives can be sensitive to light and strong oxidizing agents.[8][10] Long-term storage at recommended cool temperatures is advised to maintain integrity.
Synthesis and Purification
While specific literature detailing the synthesis of 5-Cyanoindole-1-acetic acid is not widely published, a robust and logical pathway can be derived from standard organic chemistry principles, starting from the commercially available 5-cyanoindole. The proposed method is a two-step process involving N-alkylation followed by ester hydrolysis.
The rationale for this pathway is its reliability and high-yielding nature for N-functionalization of indoles. The use of a strong base is critical for deprotonating the indole nitrogen, thereby activating it as a nucleophile to attack the electrophilic alkyl halide. The ethyl ester serves as a protecting group for the carboxylic acid, which can be easily removed under basic conditions.
Caption: Proposed two-step synthesis of 5-Cyanoindole-1-acetic acid.
Step 1: Synthesis of Ethyl 5-cyanoindole-1-acetate (Intermediate)
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To a dry, nitrogen-flushed round-bottom flask, add 5-cyanoindole (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen (N-H pKa ≈ 17), generating a highly nucleophilic indolide anion required for the subsequent alkylation.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Re-cool the mixture to 0°C and add ethyl bromoacetate (1.1 eq) dropwise via syringe.
-
Let the reaction stir at room temperature overnight. Monitor progress by Thin-Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.
Step 2: Synthesis of 5-Cyanoindole-1-acetic acid (Final Product)
-
Dissolve the purified ethyl 5-cyanoindole-1-acetate (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) and stir the mixture at room temperature. Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl in a saponification reaction to cleave the ethyl group.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the product under vacuum to yield 5-Cyanoindole-1-acetic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized 5-Cyanoindole-1-acetic acid, a suite of standard analytical techniques is employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the proton environment. Expected signals include:
-
A singlet for the methylene (-CH₂-) protons of the acetic acid group.
-
Doublets for the indole protons at the 2- and 3-positions.
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Aromatic signals corresponding to the protons on the benzene ring portion of the indole, showing splitting patterns consistent with 1,2,4-trisubstitution.
-
A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M-H]⁻ at m/z 200.19, confirming the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This analysis will identify key functional groups. Expected characteristic absorption bands include:
-
A sharp peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch.
-
A strong, broad peak from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.
-
A strong peak around 1700-1725 cm⁻¹ for the carbonyl (C=O) stretch.
-
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) is essential for determining the purity of the final compound, typically aiming for >95%.
Biological Context and Research Applications
The therapeutic and research potential of 5-Cyanoindole-1-acetic acid can be inferred from its structural relationship to molecules with known biological activity.
The 5-cyanoindole core is a privileged scaffold in medicinal chemistry. Its most notable application is as a key intermediate in the manufacture of the antidepressant drug Vilazodone.[2][3][11] Vilazodone possesses a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT₁A receptor.[2] This dual activity is believed to contribute to its therapeutic efficacy.[2] The presence of the 5-cyanoindole moiety in 5-Cyanoindole-1-acetic acid suggests that it could serve as a valuable starting point or fragment for developing novel modulators of serotonergic targets.
Caption: Dual action of Vilazodone, a 5-cyanoindole derivative.[2]
Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class. Beyond its role in botany, IAA has been studied in mammalian systems. Research indicates that IAA can induce cytotoxicity, apoptosis, and the generation of reactive oxygen species (ROS), particularly in cells with high peroxidase activity.[4][5][12] This suggests that indole-acetic acid derivatives could be explored as potential cytotoxic agents for cancer research. The shift of the acetic acid group from the 3-position to the 1-position, as in 5-Cyanoindole-1-acetic acid, will significantly alter the molecule's shape and electronic properties, potentially leading to novel biological activities distinct from those of classical IAA.
Given its unique structure, 5-Cyanoindole-1-acetic acid is a prime candidate for exploration in several areas:
-
Fragment-Based Drug Discovery: Use as a fragment for screening against neurological targets, particularly serotonin receptors and transporters.
-
Oncology Research: Investigation of its cytotoxic effects on various cancer cell lines, comparing its activity to the known effects of indole-3-acetic acid.
-
Chemical Biology: Development as a molecular probe to study enzymes that interact with indole-containing substrates.
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Materials Science: Exploration as a building block for novel organic materials due to its rigid, aromatic structure and functional handles.
Safety and Handling
As a research chemical, 5-Cyanoindole-1-acetic acid should be handled with appropriate care in a laboratory setting.
The compound is classified with the following hazards based on supplier safety data.[1][6]
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.[14][15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[16]
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities of powder, wear a NIOSH-approved respirator.[15][16]
-
-
Handling: Avoid breathing dust.[13] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[16]
-
Storage: Store locked up in a tightly closed container in a dry, cool place.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant, in accordance with local, state, and federal regulations.[15][16]
References
- BenchChem. (2025). The Synthesis and Significance of 5-Cyanoindole: A Technical Guide. BenchChem.
- Premier Medical. (n.d.). Safety Data Sheet - Acetic Acid 5%. Premier Dental Products Company.
- Synblock Inc. (2025). CAS 202124-67-2 | 5-Cyanoindole-1-acetic acid. Synblock.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Cyanoacetic acid. Fisher Scientific.
- Unknown Supplier. (n.d.).
- Asian Publication Corporation. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.
- LGC Standards. (2023). SAFETY DATA SHEET - 5-Hydroxyindole-3-acetic Acid-D5. LGC Standards.
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (n.d.). 5-CYANOINDOLE-1-ACETIC ACID | 202124-67-2. Sigma-Aldrich.
- BenchChem. (2025).
- ChemicalBook. (n.d.). 5-Cyanoindole CAS#: 15861-24-2. ChemicalBook.
- ChemicalBook. (2025). 5-Cyanoindole | 15861-24-2. ChemicalBook.
- Cayman Chemical. (2023). PRODUCT INFORMATION - Indole-3-acetic Acid (sodium salt). Cayman Chemical.
- CHIRALEN. (n.d.). 5-Cyanoindole-1-acetic acid. CHIRALEN.
- de Melo, M. P., et al. (n.d.). The mechanism of indole acetic acid cytotoxicity. PubMed.
- da Silva, C. G., et al. (n.d.).
- BenchChem. (2025). Stability and Storage Conditions of 4-Cyanoindole: A Technical Guide. BenchChem.
- ResearchGate. (2025). The mechanism of indole acetic acid cytotoxicity | Request PDF.
Sources
- 1. CAS 202124-67-2 | 5-Cyanoindole-1-acetic acid - Synblock [synblock.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-CYANOINDOLE-1-ACETIC ACID | 202124-67-2 [sigmaaldrich.com]
- 7. 5-Cyanoindole CAS#: 15861-24-2 [m.chemicalbook.com]
- 8. 5-Cyanoindole | 15861-24-2 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. uwm.edu [uwm.edu]
- 16. premiermedicalco.com [premiermedicalco.com]
